

Fura-5F Pentapotassium Salt: A Technical Guide for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fura-5F pentapotassium*

Cat. No.: *B15555720*

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Introduction

Fura-5F pentapotassium salt is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). As a cell-impermeant salt, it requires direct introduction into the cytoplasm, typically via microinjection or patch pipette, making it a valuable tool for detailed single-cell studies. Its moderate affinity for calcium, with a dissociation constant (K_d) in the higher nanomolar range, renders it particularly suitable for investigating cellular processes involving larger calcium transients that might saturate higher-affinity indicators like Fura-2. This guide provides a comprehensive overview of the properties, experimental protocols, and applications of **Fura-5F pentapotassium** salt.

Core Properties of Fura-5F Pentapotassium Salt

Fura-5F is a derivative of the widely used Fura-2 indicator. The key characteristics of the pentapotassium salt form are summarized below.

Property	Value	Reference
CAS Number	299172-15-9	[1]
Molecular Formula	C ₂₈ H ₁₉ FK ₅ N ₃ O ₁₄	[1]
Molecular Weight	835.95 g/mol	[1]
Form	Solid	[2]
Solubility	Water	[2]
Storage	Store at -20°C, protect from light	[2]
Cell Permeability	Cell-impermeant	[1]

Spectral and Calcium Binding Properties

Fura-5F is a ratiometric indicator, meaning that the ratio of its fluorescence intensities at two different excitation wavelengths changes in response to calcium binding. This property allows for accurate determination of $[Ca^{2+}]_i$, largely independent of dye concentration, path length, and illumination intensity.[3]

Spectral Property	Ca ²⁺ -Free	Ca ²⁺ -Bound	Reference
Excitation Maximum (λ _{ex})	~363 nm	~336 nm	[4]
Emission Maximum (λ _{em})	~512 nm	~512 nm	[4]
Dissociation Constant (K _d) for Ca ²⁺	~400 nM	[4]	

The higher K_d of Fura-5F compared to Fura-2 (K_d ≈ 145 nM) makes it better suited for measuring higher intracellular calcium concentrations, for instance, in compartments like the endoplasmic reticulum or during signaling events that elicit large calcium influxes.[2][4]

Experimental Protocols

Preparation of Fura-5F Stock Solution

Due to its aqueous solubility, **Fura-5F pentapotassium** salt can be directly dissolved in an appropriate intracellular buffer to the desired concentration.

Materials:

- **Fura-5F pentapotassium** salt
- High-purity water or intracellular buffer (e.g., K^+ -based solution mimicking cytosolic composition)
- Vortex mixer

Procedure:

- Allow the vial of Fura-5F to equilibrate to room temperature before opening to prevent condensation.
- Add the desired volume of high-purity water or intracellular buffer to the vial to create a concentrated stock solution (e.g., 1-10 mM).
- Vortex thoroughly until the salt is completely dissolved.
- Store the stock solution in small aliquots at -20°C , protected from light. Avoid repeated freeze-thaw cycles.

Intracellular Loading of Fura-5F

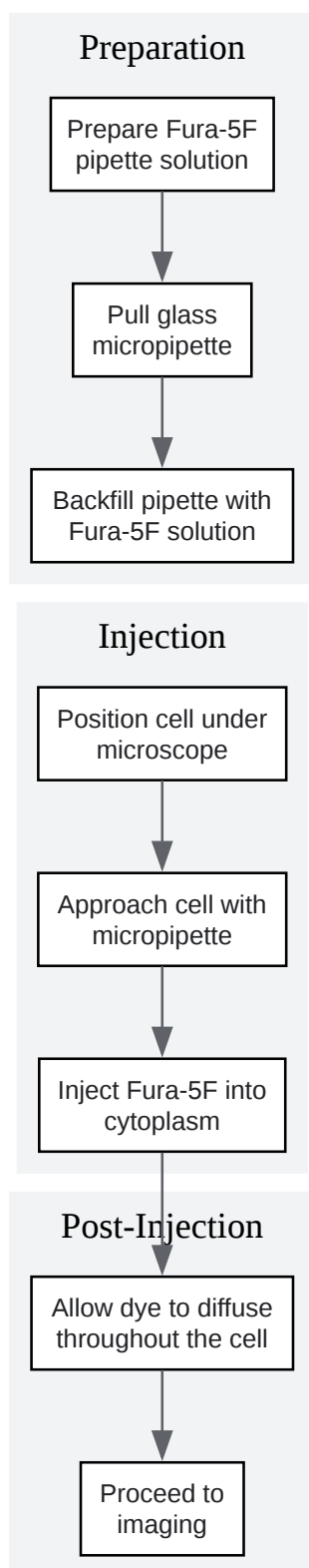
As a salt, Fura-5F does not cross cell membranes and must be loaded directly into the cytoplasm.

Principle: A fine-tipped glass micropipette is used to inject the Fura-5F solution directly into the cell.

Typical Pipette Solution:

- 1-5 mM **Fura-5F pentapotassium** salt in a suitable intracellular buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2). The optimal concentration should be determined empirically to achieve adequate signal without excessive calcium buffering.[5]

Workflow for Microinjection:



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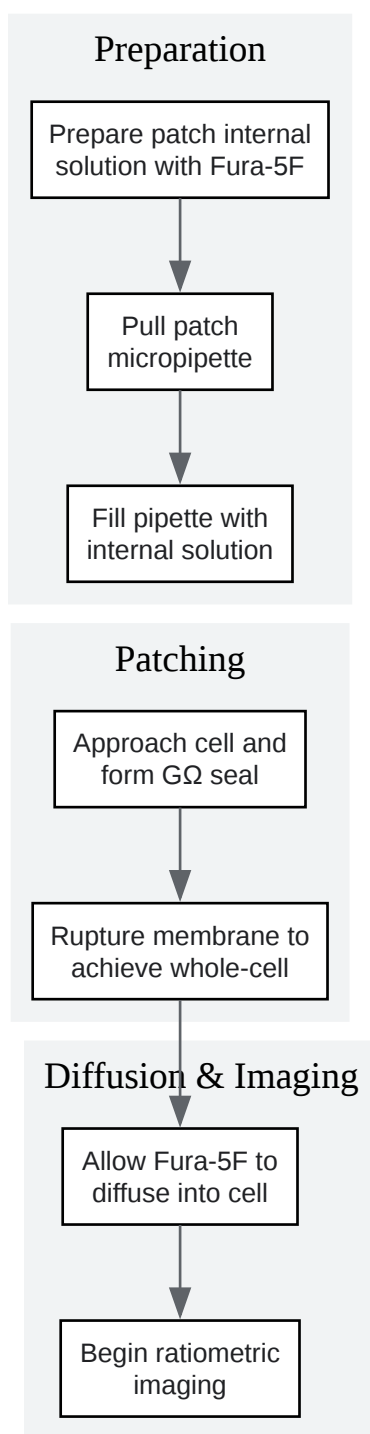
Caption: Workflow for loading Fura-5F via microinjection.

Principle: During whole-cell patch-clamp recording, Fura-5F is included in the pipette solution and diffuses into the cell upon establishing the whole-cell configuration.

Typical Pipette Solution:

- 50-200 μ M **Fura-5F pentapotassium** salt in the patch-clamp internal solution. The concentration should be kept as low as possible to minimize calcium buffering while still providing a good signal-to-noise ratio.[\[5\]](#)

Workflow for Patch-Clamp Loading:



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Caption: Workflow for loading Fura-5F via patch-clamp.

Ratiometric Calcium Imaging

Instrumentation:

- An epifluorescence microscope equipped with a light source capable of rapidly alternating between ~340 nm and ~380 nm excitation wavelengths (e.g., xenon arc lamp with filter wheel or LED light source).
- A dichroic mirror and emission filter appropriate for Fura-5F (e.g., 400 nm dichroic, 510 nm emission filter).
- A sensitive camera (e.g., sCMOS or EMCCD).
- Software for controlling the hardware and acquiring image pairs at the two excitation wavelengths.

Procedure:

- After loading the cell with Fura-5F, place it on the microscope stage.
- Focus on the cell and acquire sequential images with excitation at ~340 nm and ~380 nm.
- Record the fluorescence emission at ~510 nm for both excitation wavelengths.
- Calculate the ratio of the fluorescence intensities (F_{340}/F_{380}) after subtracting the background fluorescence for each wavelength.

In Situ Calibration of Fura-5F

To convert the fluorescence ratio into absolute $[Ca^{2+}]_i$, an in situ calibration is necessary. This is typically performed at the end of an experiment using ionophores to manipulate the intracellular calcium concentration.

Principle: The relationship between the fluorescence ratio (R) and $[Ca^{2+}]_i$ is described by the Grynkiewicz equation:^{[6][7]} $[Ca^{2+}] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{min380} / F_{max380})$

Where:

- K_d : The dissociation constant of Fura-5F for Ca^{2+} (~400 nM).

- R: The measured fluorescence ratio (F_{340}/F_{380}).
- Rmin: The ratio in the absence of Ca^{2+} .
- Rmax: The ratio at saturating Ca^{2+} concentrations.
- $F_{\text{min}380} / F_{\text{max}380}$: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating Ca^{2+} , respectively.

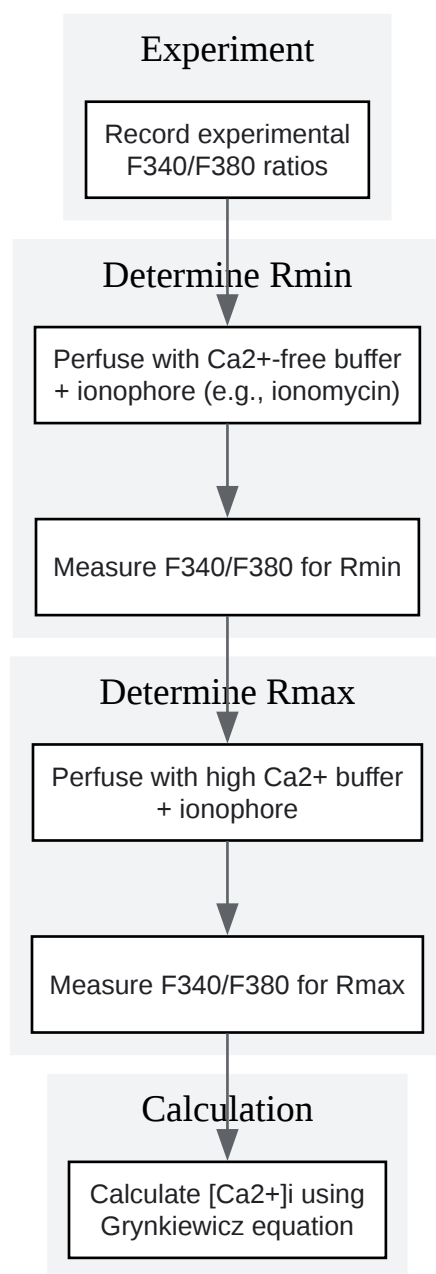
Materials:

- Calcium-free buffer (e.g., standard extracellular buffer with no added Ca^{2+} and containing a Ca^{2+} chelator like 5 mM EGTA).
- High-calcium buffer (e.g., standard extracellular buffer with a high Ca^{2+} concentration, e.g., 10 mM).
- Calcium ionophore (e.g., 5-10 μM ionomycin or Br-A23187).

Procedure:

- At the end of the experiment, perfuse the cell with the calcium-free buffer containing the ionophore. This will deplete intracellular Ca^{2+} , allowing for the determination of Rmin and $F_{\text{min}380}$.
- Next, perfuse the cell with the high-calcium buffer containing the ionophore. This will saturate the intracellular Fura-5F with Ca^{2+} , allowing for the determination of Rmax and $F_{\text{max}380}$.
- Use these values in the Grynkiewicz equation to calculate $[\text{Ca}^{2+}]_i$ from the experimental ratio data.

Workflow for In Situ Calibration:



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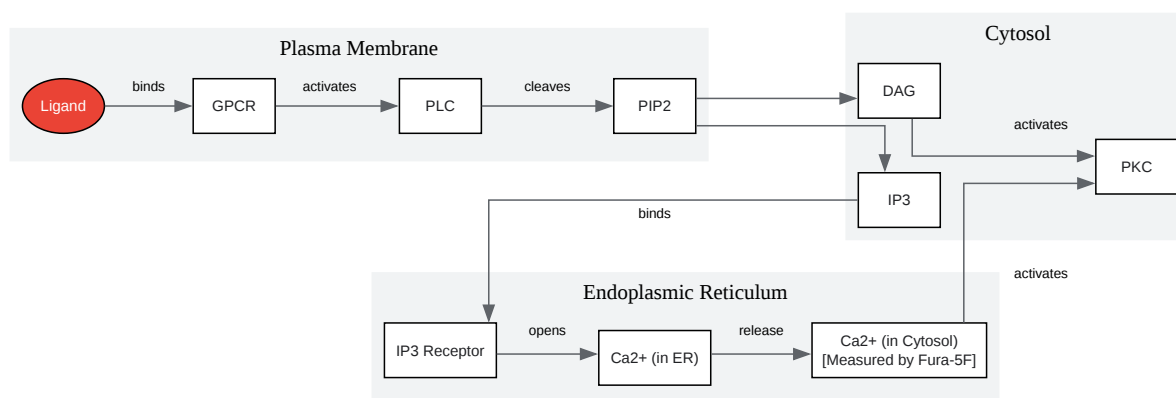
Caption: Workflow for in situ calibration of Fura-5F.

Applications in Cellular Signaling Research

The ~400 nM K_d of Fura-5F makes it particularly useful for studying cellular events where [Ca²⁺]_i rises significantly above basal levels.

1. **Neuronal Signaling:** In neurons, synaptic activity can lead to substantial calcium influx through voltage-gated calcium channels and NMDA receptors. Fura-5F can accurately measure these large, transient increases in $[Ca^{2+}]_i$ in dendritic spines and presynaptic terminals, which are crucial for processes like synaptic plasticity.[3]
2. **Calcium Release from Intracellular Stores:** Signaling pathways involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) often trigger the release of Ca^{2+} from the endoplasmic reticulum (ER) via inositol trisphosphate (IP_3) receptors. These events can generate large, localized calcium signals that can be effectively monitored with Fura-5F.

Signaling Pathway Leading to ER Calcium Release:



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- To cite this document: BenchChem. [Fura-5F Pentapotassium Salt: A Technical Guide for Cellular Calcium Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555720#fura-5f-pentapotassium-cas-number-and-properties]

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